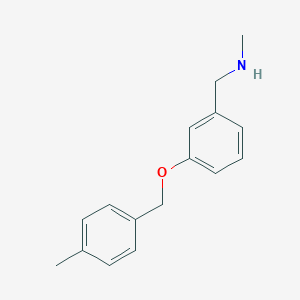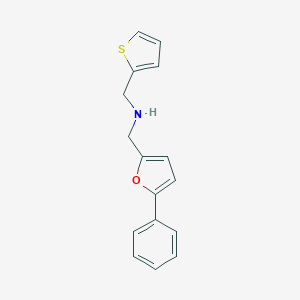![molecular formula C13H12FN5O B502447 N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502447.png)
N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a furan ring, a tetrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions.
Final Coupling: The final step involves the coupling of the furan, fluorophenyl, and tetrazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a bromine atom instead of a fluorine atom.
N-{[5-(4-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE imparts unique electronic properties to the compound, making it more electronegative and potentially more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C13H12FN5O |
|---|---|
Molecular Weight |
273.27g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H12FN5O/c1-19-13(16-17-18-19)15-8-11-6-7-12(20-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) |
InChI Key |
VXUJLMPXBJIODC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502366.png)
![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![1-[4-(propan-2-yl)phenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502369.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502372.png)
![2-[2-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B502375.png)
![2-[4-Chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502377.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502378.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502381.png)
![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B502382.png)
![2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B502384.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
![1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502386.png)
